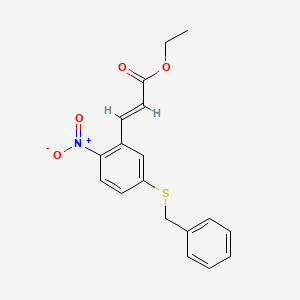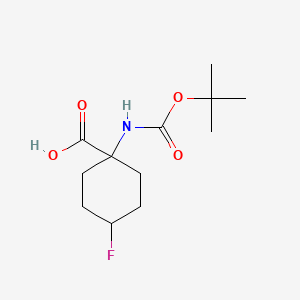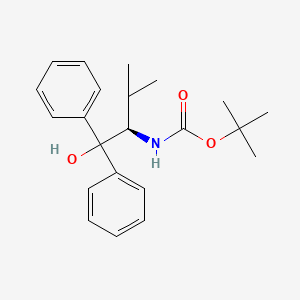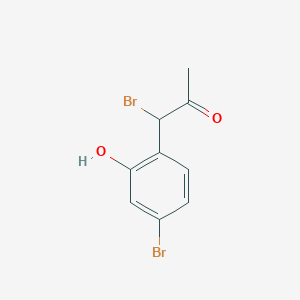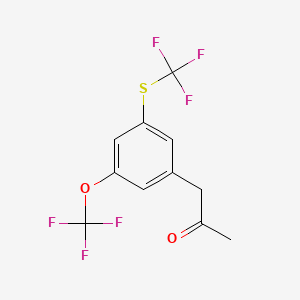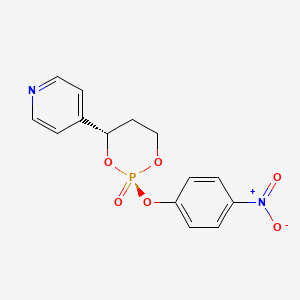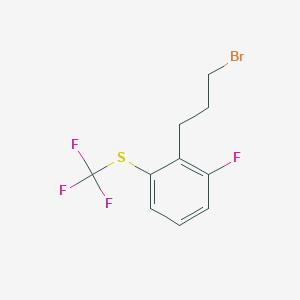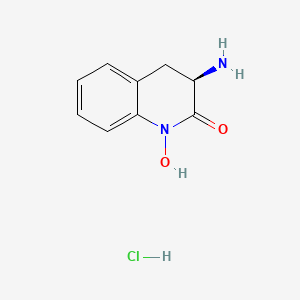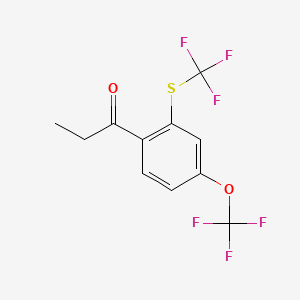
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains both trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propanone moiety. Common synthetic routes include:
Nucleophilic Substitution: Starting with a halogenated phenyl compound, nucleophilic substitution reactions can introduce the trifluoromethoxy and trifluoromethylthio groups.
Friedel-Crafts Acylation: This method involves the acylation of the substituted phenyl ring with propanone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Resulting from reduction of the ketone group.
Substituted Phenyl Compounds: Produced through substitution reactions.
Scientific Research Applications
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one: Similar structure but with a methylthio group instead of trifluoromethylthio.
1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with different positions of the trifluoromethoxy and trifluoromethylthio groups.
Uniqueness
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of its trifluoromethoxy and trifluoromethylthio groups, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H8F6O2S |
|---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O2S/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
AAXCNHPONAAISD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
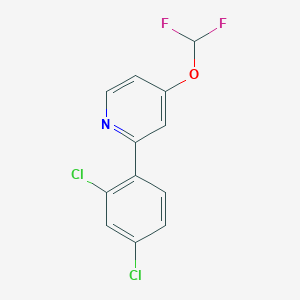
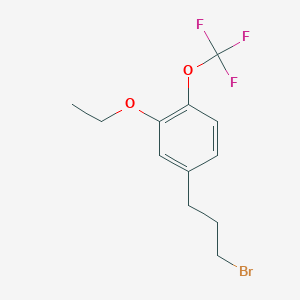
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)

